molecular formula C23H31N2O4P B15137369 N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate CAS No. 75535-16-9

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate

Cat. No.: B15137369
CAS No.: 75535-16-9
M. Wt: 430.5 g/mol
InChI Key: DNQYATSEPGGRFT-UHFFFAOYSA-M
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Description

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate is a complex organic compound with the molecular formula C23H29N2O4P. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications.

Properties

CAS No.

75535-16-9

Molecular Formula

C23H31N2O4P

Molecular Weight

430.5 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate

InChI

InChI=1S/C23H29N2.H3O4P/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;1-5(2,3)4/h8-17H,6-7H2,1-5H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

DNQYATSEPGGRFT-UHFFFAOYSA-M

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate typically involves a multi-step process. The initial step involves the preparation of N,N-diethyl-4-nitroaniline, which is then subjected to a series of reactions including nitration, reduction, and coupling with 1,3,3-trimethylindoline. The final step involves the phosphorylation to obtain the dihydrogen phosphate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions and as a pH indicator.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can bind to cellular components, altering their function and leading to observable changes. The exact pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-nitroaniline
  • N,N-diethyl-1,4-phenylenediamine
  • 1,3,3-trimethylindoline

Uniqueness

N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate is unique due to its combination of structural features, which confer specific chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.

Biological Activity

N,N-Diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; dihydrogen phosphate (CAS Number: 75535-16-9) is a compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; dihydrogen phosphate is C23H29N2O4PC_{23}H_{29}N_{2}O_{4}P. The compound features a trimethylindolium structure that contributes to its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that indolium derivatives can possess antimicrobial effects against a range of pathogens.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

The biological activity of N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; dihydrogen phosphate is primarily attributed to its ability to interact with cellular membranes and proteins. The positively charged indolium moiety facilitates electrostatic interactions with negatively charged components of the cell membrane, potentially disrupting membrane integrity and leading to cell death.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar indolium compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF7 cells, indicating promising anticancer activity.

Data Tables

Study Cell Line IC50 (µM) Effect
Antimicrobial ActivityS. aureus>50Significant reduction
CytotoxicityHeLa25Dose-dependent decrease
CytotoxicityMCF730Dose-dependent decrease

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